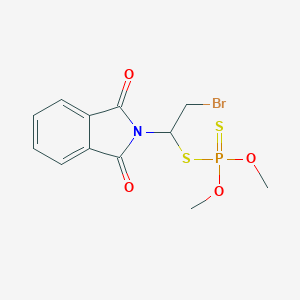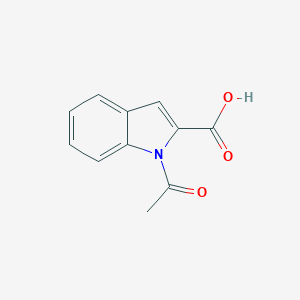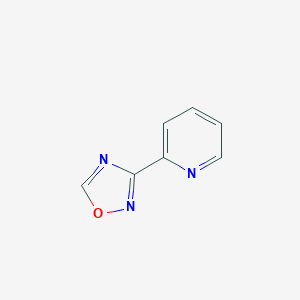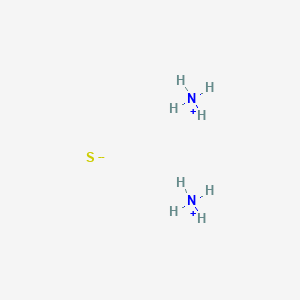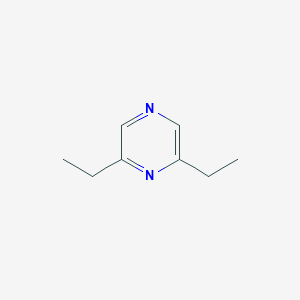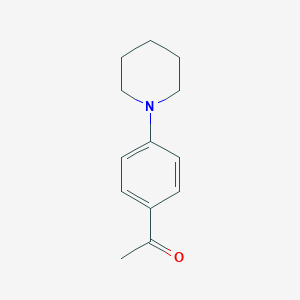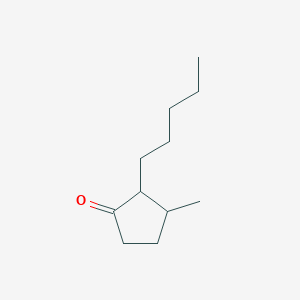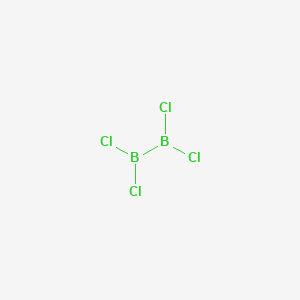
Diboron tetrachloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Diboron tetrachloride, also known as B2Cl4, is a compound composed of two boron atoms and four chlorine atoms. This chemical compound is widely used in scientific research, particularly in the field of organic synthesis. Diboron tetrachloride is a highly reactive compound and is known for its ability to participate in various chemical reactions.
作用机制
Diboron tetrachloride is a highly reactive compound and participates in various chemical reactions. It is known to react with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur. The mechanism of action of diboron tetrachloride in organic synthesis involves the formation of a boron-oxygen or boron-nitrogen bond, which can then be used to form a carbon-carbon bond. This mechanism has been extensively studied and has led to the development of many new synthetic methods.
生化和生理效应
There is limited information available on the biochemical and physiological effects of diboron tetrachloride. However, it is known to be a highly reactive compound and can potentially cause harm if not handled properly. It is important to use proper safety precautions when working with diboron tetrachloride, including wearing appropriate personal protective equipment and working in a well-ventilated area.
实验室实验的优点和局限性
Diboron tetrachloride has several advantages for lab experiments. It is a highly reactive compound and can participate in a wide range of chemical reactions. It is also relatively easy to synthesize and is commercially available. However, diboron tetrachloride also has several limitations. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also a toxic compound and requires proper safety precautions when handling.
未来方向
There are several future directions for the use of diboron tetrachloride in scientific research. One area of interest is the development of new synthetic methods using diboron tetrachloride as a catalyst. Another area of interest is the development of new boron-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, there is potential for the use of diboron tetrachloride in the development of new materials with unique properties, such as high thermal conductivity or electrical conductivity.
Conclusion
Diboron tetrachloride is a highly reactive compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions. While there is limited information available on the biochemical and physiological effects of diboron tetrachloride, it is important to use proper safety precautions when handling this compound. There are several future directions for the use of diboron tetrachloride in scientific research, including the development of new synthetic methods and the development of new boron-containing compounds with potential applications in various fields.
合成方法
Diboron tetrachloride can be synthesized through a variety of methods, including the reaction of boron trichloride (BCl3) with boron trifluoride (BF3) or the reaction of boron tribromide (BBr3) with boron trichloride (BCl3). These reactions typically occur in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3). Diboron tetrachloride can also be synthesized through the reaction of boron trichloride (BCl3) with magnesium diboride (MgB2) in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4).
科研应用
Diboron tetrachloride is widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. Diboron tetrachloride can also be used as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam coupling reaction.
性质
CAS 编号 |
13701-67-2 |
|---|---|
产品名称 |
Diboron tetrachloride |
分子式 |
B2Cl4 |
分子量 |
163.4 g/mol |
IUPAC 名称 |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
InChI 键 |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
规范 SMILES |
B(B(Cl)Cl)(Cl)Cl |
其他 CAS 编号 |
13701-67-2 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



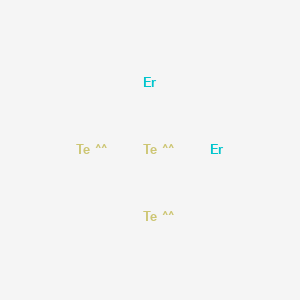
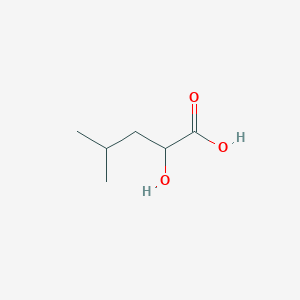
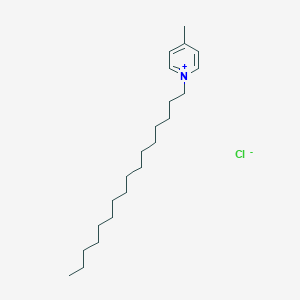
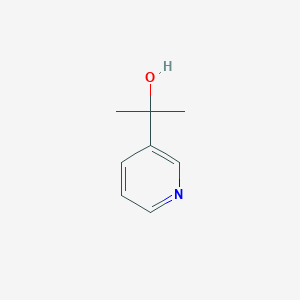
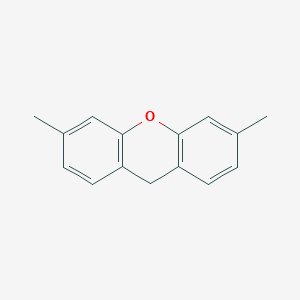
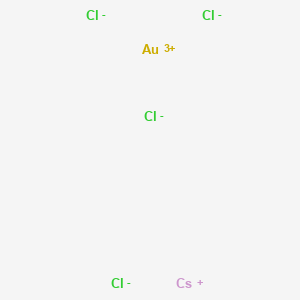
acetic acid](/img/structure/B85405.png)
